molecular formula C19H20N4 B5627315 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine CAS No. 57987-78-7

2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine

Cat. No.: B5627315
CAS No.: 57987-78-7
M. Wt: 304.4 g/mol
InChI Key: WGLZLHIISCSIPH-UHFFFAOYSA-N
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Description

2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a piperazine moiety, which is further linked to a naphthalene group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and naphthalene intermediates. One common synthetic route includes the following steps:

    Formation of Naphthalen-2-ylmethyl-piperazine: This intermediate is synthesized by reacting naphthalene-2-carbaldehyde with piperazine in the presence of a suitable catalyst.

    Coupling with Pyrimidine: The naphthalen-2-ylmethyl-piperazine is then coupled with a pyrimidine derivative under controlled conditions to form the final product.

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques .

Chemical Reactions Analysis

2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine stands out due to its unique structural features and diverse applications. Similar compounds include:

  • 4-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}phenol
  • 2-(4-(Naphthalen-2-ylmethyl)piperazin-1-yl)pyridin-3-ol

These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the pyrimidine ring in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-2-5-18-14-16(6-7-17(18)4-1)15-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLZLHIISCSIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353748
Record name 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57987-78-7
Record name 2-[4-(2-Naphthalenylmethyl)-1-piperazinyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57987-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture containing 5.0 g. of β-chloromethylnaphthalene, 3.0 g. of sodium carbonate and 30 ml. of dimethylformamide is added 4.6 g. of pyrimidinylpiperazine. The mixture is stirred and heated on a steam bath for approximately two hours. The mixture is then cooled, filtered and the filtrate is concentrated to a small volume in vacuo. The residue is washed with water and crystallized from ethanol to yield 1-(β-napthylmethyl)-4-(2-pyrimidinyl)-piperazine having a melting point of 109°-110° C.
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